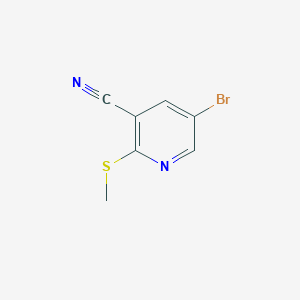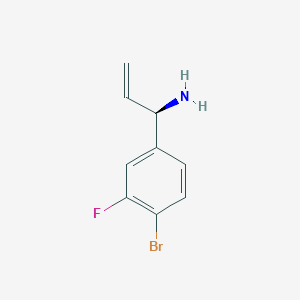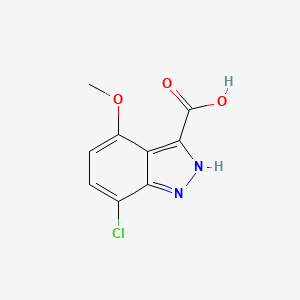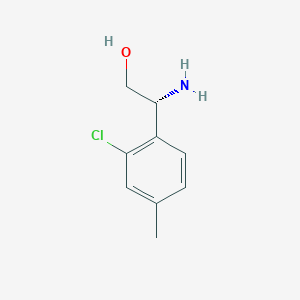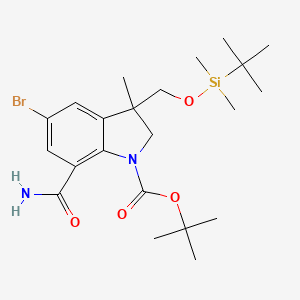
Tert-butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-carbamoyl-3-methylindoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-carbamoyl-3-methylindoline-1-carboxylate: is a complex organic compound that features a tert-butyl group, a bromine atom, and a tert-butyldimethylsilyl-protected hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-carbamoyl-3-methylindoline-1-carboxylate typically involves multiple steps starting from commercially available 4-bromo-1H-indole . The synthetic route includes:
Vilsmeier Formylation: The 3-position of 4-bromo-1H-indole is formylated using the Vilsmeier reagent to yield a formylated intermediate.
N-Boc Protection: The formylated intermediate is then protected with a Boc group.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride in methanol.
Silylation: The hydroxyl group is protected by treatment with tert-butyldimethylsilyl chloride in methylene chloride in the presence of imidazole.
Formylation: Introduction of a formyl group at the 4-position using n-butyllithium and DMF in anhydrous THF.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group once deprotected.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the bromine site.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups like amines or ethers.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of natural products and pharmaceuticals .
Biology and Medicine
The compound’s structure suggests potential biological activity, particularly in the development of new drugs. Its indoline core is a common motif in many bioactive molecules, including anticancer and anti-inflammatory agents .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique reactivity makes it suitable for applications in material science and catalysis .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors. The tert-butyldimethylsilyl group can be used to protect reactive hydroxyl groups during synthesis, ensuring selective reactions at other sites .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- (3-Bromopropoxy)-tert-butyldimethylsilane
Uniqueness
What sets tert-butyl 5-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)-7-carbamoyl-3-methylindoline-1-carboxylate apart is its combination of functional groups, which provides a unique reactivity profile. The presence of both a bromine atom and a tert-butyldimethylsilyl-protected hydroxyl group allows for selective reactions, making it a valuable intermediate in complex organic syntheses .
Properties
Molecular Formula |
C22H35BrN2O4Si |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
tert-butyl 5-bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-7-carbamoyl-3-methyl-2H-indole-1-carboxylate |
InChI |
InChI=1S/C22H35BrN2O4Si/c1-20(2,3)29-19(27)25-12-22(7,13-28-30(8,9)21(4,5)6)16-11-14(23)10-15(17(16)25)18(24)26/h10-11H,12-13H2,1-9H3,(H2,24,26) |
InChI Key |
AUDPTOMXPRNFHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=C(C=C(C=C21)Br)C(=O)N)C(=O)OC(C)(C)C)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



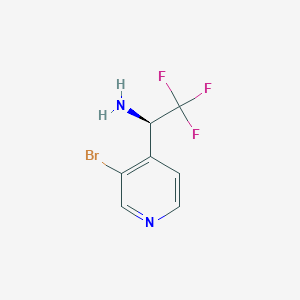
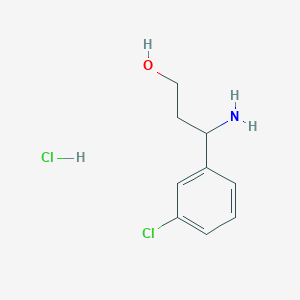
![(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13049235.png)
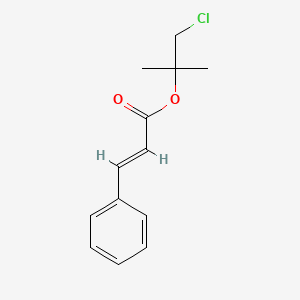
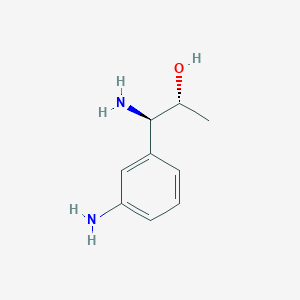
![6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B13049263.png)
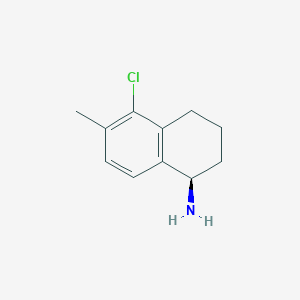
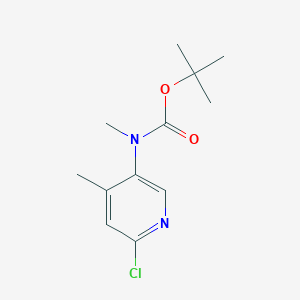
![3-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-hydroxy-6-methyl-2H-pyran-2-one;dimethylamine](/img/structure/B13049271.png)
